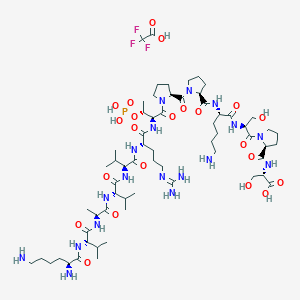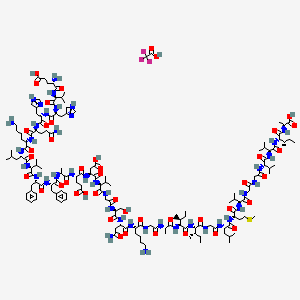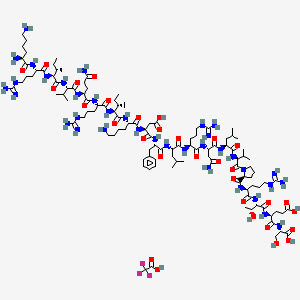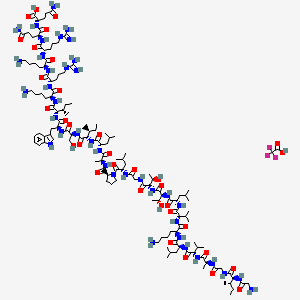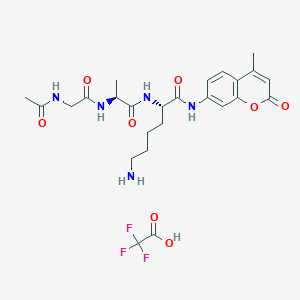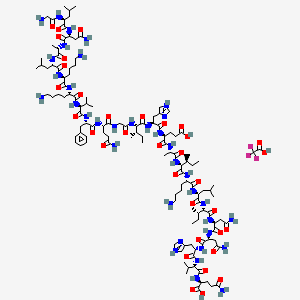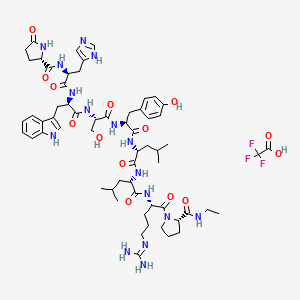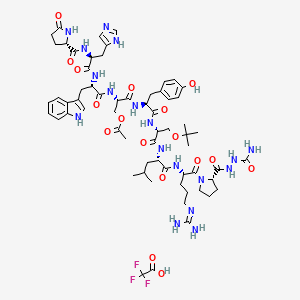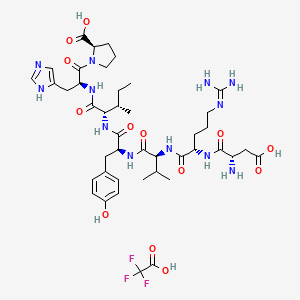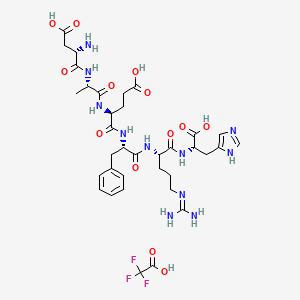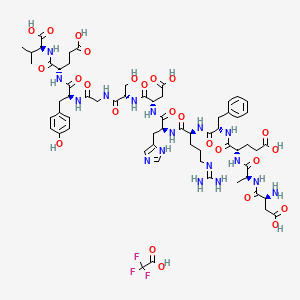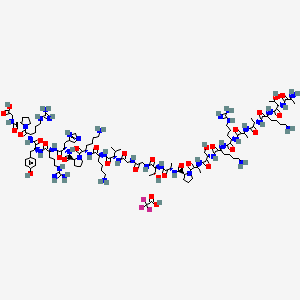
Histone H3 (21-44) Trifluoroacetate
Overview
Description
Histone H3 (21-44) Trifluoroacetate is a peptide fragment of histone H3 that corresponds to amino acid residues 22-45 of the human histone H3.1 and H3.2 sequences. This compound is often used in biochemical research, particularly in the study of epigenetics, transcription, and translation. It is a solid compound with a molecular formula of C109H185N39O29 • XCF3COOH and a molecular weight of 2505.9 .
Mechanism of Action
Target of Action
Histone H3 (21-44) Trifluoroacetate is a peptide fragment of histone H3 that corresponds to amino acid residues 22-45 of the human histone H3.1 and H3.2 sequences . The primary target of this compound is the histone H3 lysine 27 methyltransferase . This enzyme plays a crucial role in the methylation of histone H3, a process that is critical for the regulation of gene expression.
Mode of Action
This compound acts as a peptide substrate for the histone H3 lysine 27 methyltransferase . It interacts with the enzyme, facilitating the transfer of a methyl group to the lysine residue at position 27 of the histone H3 protein . This methylation event is a key part of the epigenetic regulation of gene expression.
Biochemical Pathways
The action of this compound primarily affects the epigenetic regulation pathways . The methylation of histone H3 lysine 27 is a crucial step in the formation of facultative heterochromatin, a form of chromatin that is transcriptionally inactive. This process leads to the silencing of genes in the regions of the DNA associated with the modified histones .
Result of Action
The result of the action of this compound is the methylation of histone H3 at lysine 27 . This modification can lead to the formation of facultative heterochromatin and the subsequent silencing of gene expression in the associated DNA regions . This can have profound effects on cellular functions, influencing processes such as cell differentiation and development.
Biochemical Analysis
Biochemical Properties
Histone H3 (21-44) Trifluoroacetate is involved in various biochemical reactions, particularly those related to epigenetic modifications. It serves as a substrate for enzymes such as histone methyltransferases and acetyltransferases, which modify specific lysine residues within the peptide. These modifications can influence chromatin structure and gene expression. For example, the methylation of lysine 27 by the enzyme enhancer of zeste homolog 2 (EZH2) is associated with gene silencing . Additionally, the peptide interacts with other proteins, such as histone chaperones and chromatin remodelers, which facilitate its incorporation into nucleosomes and subsequent chromatin assembly .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By serving as a substrate for post-translational modifications, it can influence the accessibility of DNA to transcription factors and other regulatory proteins. This, in turn, affects gene expression patterns and cellular responses to environmental cues . The peptide also plays a role in cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The peptide binds to histone methyltransferases, such as EZH2, which catalyze the methylation of specific lysine residues. This modification can lead to changes in chromatin structure and gene expression . Additionally, the peptide can interact with histone acetyltransferases, which add acetyl groups to lysine residues, resulting in a more relaxed chromatin structure and increased gene expression . These interactions highlight the peptide’s role in regulating chromatin dynamics and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The peptide is relatively stable when stored at -20°C, but its stability can decrease with repeated freeze-thaw cycles . Over time, the peptide may undergo degradation, which can affect its ability to serve as a substrate for enzymatic modifications. Long-term studies have shown that the peptide can influence cellular function by altering gene expression patterns and chromatin structure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the peptide can enhance gene expression and promote cellular differentiation. At high doses, it may lead to toxic effects, such as apoptosis and impaired cellular function . These dosage-dependent effects highlight the importance of optimizing the concentration of the peptide for specific experimental applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to epigenetic regulation and cellular metabolism. The peptide interacts with enzymes such as histone methyltransferases and acetyltransferases, which modify its lysine residues and influence chromatin structure . These modifications can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells, this compound is transported and distributed by histone chaperones and other binding proteins. These proteins facilitate the incorporation of the peptide into nucleosomes and its localization to specific regions of the genome . The peptide’s distribution within the cell can influence its activity and function, as well as its ability to regulate gene expression and chromatin structure .
Subcellular Localization
This compound is primarily localized within the nucleus, where it is incorporated into nucleosomes and participates in the regulation of chromatin structure . The peptide may also undergo post-translational modifications, such as methylation and acetylation, which can influence its localization and activity . These modifications can direct the peptide to specific compartments or organelles within the cell, further highlighting its role in regulating gene expression and chromatin dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Histone H3 (21-44) Trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid (TFA) to cleave it from the resin and remove side-chain protecting groups .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification process involves high-performance liquid chromatography (HPLC) to achieve high purity levels, typically greater than 95% .
Chemical Reactions Analysis
Types of Reactions
Histone H3 (21-44) Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in post-translational modifications such as methylation, acetylation, and phosphorylation.
Common Reagents and Conditions
Methylation: S-adenosylmethionine (SAM) as a methyl donor.
Acetylation: Acetyl-CoA as an acetyl donor.
Phosphorylation: ATP as a phosphate donor, catalyzed by kinases.
Major Products Formed
The major products formed from these reactions include methylated, acetylated, and phosphorylated derivatives of the peptide. These modifications play crucial roles in regulating gene expression and chromatin structure .
Scientific Research Applications
Histone H3 (21-44) Trifluoroacetate is widely used in scientific research, particularly in the fields of:
Epigenetics: Studying the role of histone modifications in gene regulation.
Transcription: Investigating the mechanisms of transcriptional activation and repression.
Chromatin Remodeling: Understanding how histone modifications influence chromatin structure and accessibility.
Drug Development: Screening for inhibitors or activators of histone-modifying enzymes.
Comparison with Similar Compounds
Similar Compounds
Histone H3 (1-20) Trifluoroacetate: Another peptide fragment of histone H3, corresponding to amino acid residues 1-20.
Histone H3 (45-68) Trifluoroacetate: Corresponds to amino acid residues 45-68 of histone H3.
Uniqueness
Histone H3 (21-44) Trifluoroacetate is unique due to its specific sequence, which includes key residues involved in post-translational modifications. This makes it particularly valuable for studying the functional consequences of these modifications in gene regulation and chromatin dynamics .
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C109H185N39O29.C2HF3O2/c1-56(2)83(102(173)136-69(26-12-16-40-112)92(163)138-72(27-13-17-41-113)105(176)148-47-23-33-79(148)100(171)141-75(49-65-50-121-55-128-65)96(167)135-71(29-19-43-123-108(117)118)93(164)140-74(48-64-34-36-66(152)37-35-64)95(166)139-73(30-20-44-124-109(119)120)106(177)147-46-21-31-77(147)98(169)127-53-82(155)156)143-81(154)52-125-80(153)51-126-101(172)84(62(8)150)145-89(160)60(6)131-99(170)78-32-22-45-146(78)104(175)61(7)132-97(168)76(54-149)142-94(165)68(25-11-15-39-111)134-91(162)70(28-18-42-122-107(115)116)133-88(159)59(5)129-87(158)58(4)130-90(161)67(24-10-14-38-110)137-103(174)85(63(9)151)144-86(157)57(3)114;3-2(4,5)1(6)7/h34-37,50,55-63,67-79,83-85,149-152H,10-33,38-49,51-54,110-114H2,1-9H3,(H,121,128)(H,125,153)(H,126,172)(H,127,169)(H,129,158)(H,130,161)(H,131,170)(H,132,168)(H,133,159)(H,134,162)(H,135,167)(H,136,173)(H,137,174)(H,138,163)(H,139,166)(H,140,164)(H,141,171)(H,142,165)(H,143,154)(H,144,157)(H,145,160)(H,155,156)(H4,115,116,122)(H4,117,118,123)(H4,119,120,124);(H,6,7)/t57-,58-,59-,60-,61-,62+,63+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRXRWMOSWDCE-XXYBPOMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N5CCC[C@H]5C(=O)NCC(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H186F3N39O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2619.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



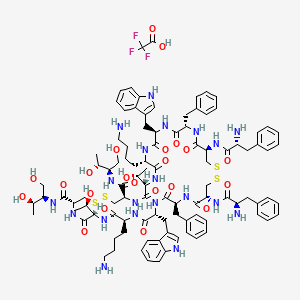
![acetic acid;(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide](/img/structure/B6295694.png)
